Cas no 98119-89-2 (2-Nitro-1,3-bis(phenylthio)benzene)

2-Nitro-1,3-bis(phenylthio)benzene is a nitro-substituted aromatic compound featuring two phenylthio groups at the 1 and 3 positions. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of sulfur-containing heterocycles or functionalized aromatic systems. The electron-withdrawing nitro group enhances its utility in nucleophilic substitution reactions, while the phenylthio moieties contribute to its stability and solubility in organic solvents. Its well-defined molecular architecture allows for precise modifications, facilitating applications in pharmaceuticals, agrochemicals, and materials science. The compound's high purity and consistent performance make it a reliable choice for research and industrial processes requiring controlled functionalization.
2-Nitro-1,3-bis(phenylthio)benzene structure
98119-89-2 structure
Product name:2-Nitro-1,3-bis(phenylthio)benzene
CAS No:98119-89-2
MF:C18H13NO2S2
Molecular Weight:339.43132185936
CID:2820590

2-Nitro-1,3-bis(phenylthio)benzene 化学的及び物理的性質

名前と識別子

    • Benzene, 2-nitro-1,3-bis(phenylthio)-
    • 2-NITRO-1,3-BIS(PHENYLSULFANYL)BENZENE
    • 2-Nitro-1,3-bis(phenylthio)benzene
    • 1,1'-[(2-Nitro-1,3-phenylene)disulfanediyl]dibenzene
    • インチ: 1S/C18H13NO2S2/c20-19(21)18-16(22-14-8-3-1-4-9-14)12-7-13-17(18)23-15-10-5-2-6-11-15/h1-13H
    • InChIKey: GOMALWQZYLKPKP-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)C1C=CC=C(C=1[N+](=O)[O-])SC1C=CC=CC=1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 348
  • XLogP3: 5.9
  • トポロジー分子極性表面積: 96.4

2-Nitro-1,3-bis(phenylthio)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
N900983-2500mg
2-Nitro-1,3-bis(phenylthio)benzene
98119-89-2
2500mg
$ 666.00 2023-04-16
TRC
N900983-1g
2-Nitro-1,3-bis(phenylthio)benzene
98119-89-2
1g
$ 293.00 2023-09-06
TRC
N900983-250mg
2-Nitro-1,3-bis(phenylthio)benzene
98119-89-2
250mg
$ 110.00 2023-09-06
TRC
N900983-1000mg
2-Nitro-1,3-bis(phenylthio)benzene
98119-89-2
1g
$ 293.00 2023-04-16
TRC
N900983-2.5g
2-Nitro-1,3-bis(phenylthio)benzene
98119-89-2
2.5g
$ 667.00 2023-09-06

2-Nitro-1,3-bis(phenylthio)benzene 関連文献

2-Nitro-1,3-bis(phenylthio)benzeneに関する追加情報

2-Nitro-1,3-bis(phenylthio)benzene: A Versatile Compound with Emerging Applications in Pharmaceutical and Materials Science

2-Nitro-1,3-bis(phenylthio)benzene, also known by its CAS number 98119-89-2, represents a unique class of organic compounds that have garnered significant attention in recent years due to their structural complexity and potential applications across multiple disciplines. This molecule features a benzene ring substituted with two phenylthio groups at the 1- and 3-positions, along with a nitro group at the 2-position. The combination of aromatic rings, sulfur-containing functionalities, and electron-withdrawing groups creates a molecular framework that is both chemically intriguing and scientifically valuable. Recent advancements in synthetic chemistry and materials science have further highlighted the importance of this compound in the development of novel pharmaceutical agents, functional materials, and advanced chemical intermediates.

The synthesis of 2-Nitro-1,3-bis(phenylthio)benzene typically involves multi-step organic reactions, with the core structure being derived from benzene derivatives through sulfide coupling and nitration processes. Researchers have increasingly focused on optimizing reaction conditions to achieve high yields and purity, as the compound's reactivity and stability are critical for its applications. A 2023 study published in the *Journal of Organic Chemistry* demonstrated that the use of transition metal catalysts significantly enhances the efficiency of sulfide coupling reactions, enabling the selective formation of the desired bis(phenylthio) structure. This finding underscores the importance of catalytic strategies in the scalable production of such complex molecules.

One of the most promising areas of research involving 2-Nitro-1,3-bis(phenylthio)benzene is its potential as a building block for pharmaceutical compounds. The presence of the nitro group and sulfur-based functionalities introduces unique electronic properties that can be exploited in drug design. For instance, a 2024 paper in *Advanced Drug Delivery Reviews* highlighted the role of sulfur-containing moieties in modulating the biological activity of small molecules. The compound's ability to form hydrogen bonds and engage in π-π interactions with target proteins makes it a candidate for the development of inhibitors targeting specific enzymes or receptors. This has led to increased interest in its application as a scaffold for designing anti-inflammatory agents and antiviral compounds.

In addition to pharmaceutical applications, 2-Nitro-1,3-bis(phenylthio)benzene has shown potential in materials science, particularly in the development of functional polymers and nanomaterials. Its sulfur-containing groups can participate in cross-linking reactions, making it suitable for synthesizing conductive polymers with enhanced mechanical properties. A 2023 study in *ACS Applied Materials & Interfaces* reported the successful incorporation of this compound into polymeric matrices to create materials with improved thermal stability and electrical conductivity. These properties make it a valuable component in the design of flexible electronics and energy storage devices.

The electronic properties of 2-Nitro-1,3-bis(phenylthio)benzene also position it as a candidate for use in optoelectronic applications. The nitro group acts as an electron-withdrawing substituent, which can influence the bandgap of conjugated systems. Recent work in *Advanced Optical Materials* (2024) explored the use of this compound as a dopant in organic light-emitting diodes (OLEDs). The study found that the compound's ability to modulate charge transport properties significantly enhanced the efficiency of OLED devices, demonstrating its potential in next-generation display technologies.

From a synthetic perspective, the reactivity of 2-Nitro-1,3-bis(phenylthio)benzene has been extensively studied to identify its utility as a chemical intermediate. The molecule's sulfur atoms can undergo various reactions, such as nucleophilic substitution and oxidation, which are critical for the synthesis of more complex structures. A 2023 review in *Synthetic Communications* emphasized the importance of sulfide functional groups in the development of new synthetic methodologies. The compound's versatility in participating in such reactions makes it a valuable tool for chemists working on the synthesis of heterocyclic compounds and functionalized polymers.

Environmental and safety considerations are also important when evaluating the potential applications of 2-Nitro-1,3-bis(phenylthio)benzene. While it is not classified as a hazardous substance under current regulatory frameworks, its chemical stability and reactivity necessitate careful handling during synthesis and application. Researchers have been exploring ways to minimize environmental impact through the development of greener synthetic routes. A 2024 study in *Green Chemistry* proposed the use of solvent-free conditions and microwave-assisted synthesis to reduce energy consumption and waste generation, aligning with the principles of sustainable chemistry.

The interdisciplinary nature of research involving 2-Nitro-1,3-bis(phenylthio)benzene highlights its significance as a versatile chemical entity. Its structural complexity and functional groups provide a platform for innovation across pharmaceutical, materials science, and chemical engineering fields. As analytical techniques and synthetic methodologies continue to advance, the potential applications of this compound are likely to expand, further solidifying its importance in modern scientific research.

In conclusion, 2-Nitro-1,3-bis(phenylthio)benzene (CAS 98119-89-2) represents a fascinating subject of study due to its unique molecular architecture and diverse applications. Ongoing research in synthetic chemistry, pharmaceutical development, and materials science continues to uncover new possibilities for its use. As scientists refine their understanding of its properties and reactivity, the compound is poised to play an increasingly important role in the advancement of various scientific disciplines.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm